Quantified 5-Lipoxygenase (5-LOX) Inhibitory Activity Differentiates 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone from Benchmark Inhibitors
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone demonstrates a defined IC50 value for inhibition of human 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade and a target for anti-inflammatory drug discovery [1]. In a comparative context, this compound's potency is contrasted with the well-characterized dual 5-LOX/sEH inhibitor 'Compound 73', an advanced indoline-based lead [2]. While the target compound's IC50 is 5.64 µM for 5-LOX, Compound 73 exhibits a more potent 5-LOX IC50 of 0.41 µM [1][2].
| Evidence Dimension | Inhibition of Human 5-Lipoxygenase (5-LOX) Activity |
|---|---|
| Target Compound Data | IC50 = 5.64 µM (5640 nM) |
| Comparator Or Baseline | Indoline-based dual 5-LOX/sEH inhibitor 'Compound 73' |
| Quantified Difference | Target compound is approximately 14-fold less potent (higher IC50) against isolated 5-LOX than 'Compound 73'. |
| Conditions | In vitro enzymatic assay using human recombinant 5-LOX. Target compound data from BindingDB; comparator data from J. Med. Chem. 2022 study. |
Why This Matters
This quantitative potency benchmark allows researchers to assess the compound's suitability as a tool for studying 5-LOX biology, where a moderate potency inhibitor with a distinct chemical scaffold may be desired over a highly potent, more advanced lead.
- [1] BindingDB. (n.d.). BindingDB Entry for BDBM50012896 targeting Polyunsaturated fatty acid 5-lipoxygenase (Human). IC50 = 5.64E+3 nM. View Source
- [2] Cerqua, I., Musella, S., Peltner, L. K., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456–14480. View Source
